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Compound of Interest

Compound Name: ALK5-IN-10

Cat. No.: B12368985

Introduction

Transforming Growth Factor-beta (TGF-[3) signaling is a critical pathway that regulates a wide
array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular
matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous
pathologies, most notably in fibrosis and the progression of cancer. The TGF-f3 signal is
transduced through a receptor complex composed of type | and type Il serine/threonine kinase
receptors. Upon ligand binding, the type Il receptor (TBRII) phosphorylates and activates the
type | receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF-[3 receptor |
(TGFBRI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and
SMADZ3, which subsequently form a complex with SMAD4 and translocate to the nucleus to
regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. ALK5-
IN-10, also known as EW-7197 and Vactosertib, is a potent and selective small molecule
inhibitor of ALK5. This technical guide provides an in-depth overview of ALK5-IN-10, including
its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and
key signaling pathways.

ALK5-IN-10: Mechanism of Action and Biochemical
Profile
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ALKS5-IN-10 is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby

preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This
action effectively blocks the canonical TGF-3 signaling pathway.

Biochemical and Cellular Activity of ALK5-IN-10 (EW-
7197)
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Cell
Parameter Value Assay Type . Reference
Line/System

Biochemical
Potency
o ) Recombinant
Radioisotopic
IC50 vs. ALKS 7nM Human ALKS [2]
Assay
(ST9 cells)
o ) Recombinant
Radioisotopic
o Human GST-
IC50 vs. ALKS 9.67 nM Protein Kinase [2]
fused ALK5 (Sf9
Assay
cells)
IC50 vs. ALK5S 12.9 nM Not Specified Not Specified [3]
IC50 vs. ALK5 13 nM Kinase Assay Not Specified
IC50 vs. ALK4 13 nM Cell-free assay Not Specified
IC50 vs. ALK4 17.3 nM Not Specified Not Specified
17.3 nM
IC50 vs. ALK2 (Comparable to Not Specified Not Specified
ALKS5)
IC50 vs. p38a 1,775 nM Not Specified Not Specified
Cellular Potency
Luciferase
IC50 (3TP-Lux
12.1 nM Reporter Gene 4T1 cells
Reporter)
Assay
Luciferase
IC50 (3TP-Lux 4T1-3TP-Lux
13.2nM Reporter Gene
Reporter) cells
Assay
Luciferase
IC50 (3TP-Lux
16.5 nM Reporter Gene HaCaT cells
Reporter)
Assay
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IC50 (pSmad3
Inhibition)

10-30 nM Western Blot 4T1 cells

In Vivo Efficacy and Pharmacokinetics

ALKS5-IN-10 has demonstrated significant anti-metastatic and anti-fibrotic activity in various
preclinical models.
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Parameter Value Animal Model Study Reference
In Vivo Efficacy
Inhibition of
Smad/TGFf
o ) MMTV/c-Neu ) )
Inhibition of Lung 40 mg/kg (i.p., ) signaling, cell
) mice (Breast S
Metastasis every other day) migration,
Cancer) ) )
invasion, and
lung metastasis.
Dose-dependent
0.625, 1.25, 2.5, 4T1-Luc injected inhibition of lung
Increased ] ) ]
) or 5 mg/kg (five BALB/c mice metastasis and
Survival ) )
times/week) (Breast Cancer) increased
survival.
CCl4-induced
liver fibrosis
(mice), BDL-
) ] Decreased
induced liver )
] ] expression of
o fibrosis (rats),
Anti-fibrotic 1.25,2.5,0r5 ] collagen, a-SMA,
o UUO-induced ] )
Activity mg/kg (qd) i ) and fibronectin;
renal fibrosis
_ extended
(mice), BLM- )
) lifespan.
induced
pulmonary
fibrosis (mice)
Pharmacokinetic
s (Rats)
Pharmacokinetic
Oral
) o 51% Rats study of 12b-HCI
Bioavailability
(EW-7197).
Pharmacokinetic
AUC 1426 ng*h/mL Rats study of 12b-HCI

(EW-7197).

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetic
Cmax 1620 ng/mL Rats study of 12b-HCI
(EW-7197).

Signaling Pathways

The canonical TGF-f3 signaling pathway, which is inhibited by ALK5-IN-10, is depicted below.
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Discovery & Initial Characterization

Compound Synthesis
(ALK5-IN-10)

Biochemical Kinase Assay

(IC50 vs. ALK5)

Kinase Selectivity Profiling
(Panel of kinases)

Cellular & Functional Assays

Cellular Reporter Assay
(e.g., 3TP-Lux)

SMAD Phosphorylation Assay
(Western Blot)

Cell Migration/Invasion Assay
(Wound Healing, Transwell)

EMT Marker Analysis

In Vivo Hvaluation
Pharmacokinetic Studies
(Bioavailability, Cmax, AUC)

:

Efficacy Studies in
Disease Models
(e.g., Cancer, Fibrosis)

( Toxicology Studies j
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368985#alk5-in-10-as-a-tgf-beta-receptor-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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